molecular formula C10H11NO2 B8754111 1-(2-Methyl-1-propenyl)-3-nitrobenzene CAS No. 6026-73-9

1-(2-Methyl-1-propenyl)-3-nitrobenzene

Cat. No.: B8754111
CAS No.: 6026-73-9
M. Wt: 177.20 g/mol
InChI Key: DHQINUJUNGHFJR-UHFFFAOYSA-N
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Description

1-(2-Methyl-1-propenyl)-3-nitrobenzene is a nitroaromatic compound featuring a 2-methyl-1-propenyl substituent at the meta position relative to the nitro group. The 2-methyl-1-propenyl group introduces steric and electronic effects, which may influence reactivity in catalytic processes or material applications.

Properties

CAS No.

6026-73-9

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

1-(2-methylprop-1-enyl)-3-nitrobenzene

InChI

InChI=1S/C10H11NO2/c1-8(2)6-9-4-3-5-10(7-9)11(12)13/h3-7H,1-2H3

InChI Key

DHQINUJUNGHFJR-UHFFFAOYSA-N

Canonical SMILES

CC(=CC1=CC(=CC=C1)[N+](=O)[O-])C

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Electronic Effects : The 2-methyl-1-propenyl group (electron-donating via hyperconjugation) contrasts with halomethyl (electron-withdrawing) or pentachloroethyl (strongly electron-deficient) groups .
  • Steric Effects : Bulky substituents like pentachloroethyl reduce molecular flexibility, whereas alkenyl groups (e.g., 2-fluorohexenyl) introduce planar rigidity .

Physical Properties

Compound Name Melting Point (°C) Boiling Point (°C/mmHg) Density (g/cm³)
1-(2-Bromoethyl)-3-nitrobenzene 30–34 136–138/0.5 1.562 (predicted)
1-Nitro-3-(pentachloroethyl)benzene Not specified Not reported Not available
1-(Chloromethyl)-3-nitrobenzene Data not provided

Notes:

  • The bromoethyl derivative exhibits a low melting point (30–34°C), likely due to reduced crystallinity from the flexible alkyl chain .
  • Fluorinated alkenyl derivatives (e.g., 3ha) are reported as solids, emphasizing the role of fluorine in enhancing intermolecular interactions .

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